molecular formula C13H16Cl2N2O2 B3449834 3,5-DICHLORO-N~1~-(2-MORPHOLINOETHYL)BENZAMIDE

3,5-DICHLORO-N~1~-(2-MORPHOLINOETHYL)BENZAMIDE

Cat. No.: B3449834
M. Wt: 303.18 g/mol
InChI Key: ORNVZRSCWBIIEY-UHFFFAOYSA-N
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Description

3,5-Dichloro-N~1~-(2-morpholinoethyl)benzamide: is a chemical compound belonging to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3 and 5 positions on the benzene ring, and a morpholinoethyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-N~1~-(2-morpholinoethyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2-morpholinoethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted benzamides.

    Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The morpholinoethyl group can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Oxidation: Hydrogen peroxide in aqueous or organic solvents.

Major Products:

  • Substituted benzamides
  • Amines
  • N-oxides

Scientific Research Applications

Chemistry: 3,5-Dichloro-N~1~-(2-morpholinoethyl)benzamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in the design of new drugs. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Medicine: The compound has shown potential in medicinal chemistry for the development of therapeutic agents. Its derivatives are being explored for their activity against various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N~1~-(2-morpholinoethyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The presence of the morpholinoethyl group enhances its ability to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 3,5-Dichloro-N-(2-propynyl)benzamide
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Comparison: 3,5-Dichloro-N~1~-(2-morpholinoethyl)benzamide is unique due to the presence of the morpholinoethyl group, which imparts distinct physicochemical properties and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and reactivity profiles. The morpholinoethyl group also enhances its potential as a pharmacophore, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

3,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O2/c14-11-7-10(8-12(15)9-11)13(18)16-1-2-17-3-5-19-6-4-17/h7-9H,1-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNVZRSCWBIIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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